molecular formula C13H13N3O3 B2936736 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide CAS No. 378205-41-5

7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide

Cat. No. B2936736
CAS RN: 378205-41-5
M. Wt: 259.265
InChI Key: KYTIZMMPGZDQGZ-UHFFFAOYSA-N
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Description

This compound is a tricyclic derivative of hydroxyquinolines . It is of interest as a potential inhibitor of aldosterone synthase . The synthesis of a series of the corresponding pyrido[3,2,1-ij]quinoline-6-carboxanilides was carried out by amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs .


Synthesis Analysis

The synthesis of this compound involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The optimal conditions of this reaction are proposed, which make it possible to prevent partial destruction of the original heterocyclic ester and thereby avoid the formation of specific impurities .


Molecular Structure Analysis

The structure of this compound has been confirmed using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . The peculiarities of their 1H and 13C-NMR spectra, as well as their mass spectrometric behavior under conditions of electron impact ionization, were discussed .


Chemical Reactions Analysis

The synthesis of this compound involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate . The optimal conditions of this reaction are proposed, which make it possible to prevent partial destruction of the original heterocyclic ester and thereby avoid the formation of specific impurities .

Future Directions

The compound is of interest as a potential inhibitor of aldosterone synthase . Most of the substances studied exhibit a statistically significant diuretic effect exceeding the activity of not only hydrochlorothiazide, in some cases, but also the action of the structural analogs . This suggests potential future directions in the study of this compound for its diuretic action and as a potential inhibitor of aldosterone synthase.

properties

IUPAC Name

4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-15-12(18)9-11(17)8-5-1-3-7-4-2-6-16(10(7)8)13(9)19/h1,3,5,17H,2,4,6,14H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTIZMMPGZDQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328065
Record name 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide

CAS RN

378205-41-5
Record name 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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